Cas no 125303-09-5 (4-Hydroxy-3-methoxyphenethyl Acetate)

4-Hydroxy-3-methoxyphenethyl Acetate 化学的及び物理的性質
名前と識別子
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- Benzeneethanol, 4-hydroxy-3-methoxy-, 1-acetate
- 4-Hydroxy-3-methoxyphenethyl Acetate
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- インチ: 1S/C11H14O4/c1-8(12)15-6-5-9-3-4-10(13)11(7-9)14-2/h3-4,7,13H,5-6H2,1-2H3
- InChIKey: KYOAGPAAAMNAHU-UHFFFAOYSA-N
- ほほえんだ: C(C1C=CC(O)=C(OC)C=1)COC(=O)C
4-Hydroxy-3-methoxyphenethyl Acetate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TRC | H097650-25mg |
4-Hydroxy-3-methoxyphenethyl Acetate |
125303-09-5 | 25mg |
$224.00 | 2023-05-18 | ||
TRC | H097650-100mg |
4-Hydroxy-3-methoxyphenethyl Acetate |
125303-09-5 | 100mg |
$ 800.00 | 2023-09-07 | ||
TRC | H097650-50mg |
4-Hydroxy-3-methoxyphenethyl Acetate |
125303-09-5 | 50mg |
$414.00 | 2023-05-18 | ||
TRC | H097650-250mg |
4-Hydroxy-3-methoxyphenethyl Acetate |
125303-09-5 | 250mg |
$1722.00 | 2023-05-18 |
4-Hydroxy-3-methoxyphenethyl Acetate 関連文献
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Fanghua Ning,Ali Saad,Xiuting Li,Dingguo Xia J. Mater. Chem. A, 2021,9, 14392-14399
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G. Gomathi,T. Srinivasan,D. Velmurugan,R. Gopalakrishnan RSC Adv., 2015,5, 44742-44748
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Jamie R. Wolstenhulme,Alex Cavell,Matija Gredičak,Russell W. Driver,Martin D. Smith Chem. Commun., 2014,50, 13585-13588
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Franciszek Sączewski,Anita Kornicka,Zdzisław Brzozowski Green Chem., 2006,8, 647-656
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Yu shen Liu,Guofeng Yang,Feng Xie,Chun Zhu,Yingzhou Yu,Xiumei Zhang,Naiyan Lu,Yueke Wang,Guoqing Chen Nanoscale Adv., 2021,3, 2649-2656
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Hossein Yadegari,Andrew Lushington,Qian Sun,Ruying Li,Tsun-Kong Sham,Xueliang Sun Energy Environ. Sci., 2017,10, 286-295
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Chandra B. KC,Kei Ohkubo,Paul A. Karr,Francis D'Souza Chem. Commun., 2013,49, 7614-7616
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Gousia Begum Phys. Chem. Chem. Phys., 2017,19, 7624-7630
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Kangyao Zhang,Shuzhen Lv,Dianping Tang Analyst, 2019,144, 5389-5393
4-Hydroxy-3-methoxyphenethyl Acetateに関する追加情報
Introduction to 4-Hydroxy-3-methoxyphenethyl Acetate (CAS No. 125303-09-5)
4-Hydroxy-3-methoxyphenethyl Acetate, with the chemical formula C10H12O3, is a compound of significant interest in the field of pharmaceutical chemistry and natural product research. This ester derivative, identified by its CAS number 125303-09-5, has garnered attention due to its structural features and potential biological activities. The presence of both hydroxyl and methoxy substituents on a phenethyl backbone suggests a rich pharmacophore for further exploration.
The compound belongs to the class of phenethylamides, which are known for their diverse biological effects, including analgesic, anti-inflammatory, and neuroprotective properties. The acetate ester group in 4-Hydroxy-3-methoxyphenethyl Acetate not only influences its solubility and metabolic stability but also contributes to its interactions with biological targets. Recent studies have highlighted the importance of such structural motifs in drug design, particularly in the development of molecules that modulate central nervous system (CNS) pathways.
One of the most compelling aspects of 4-Hydroxy-3-methoxyphenethyl Acetate is its potential role as a precursor or analog in the synthesis of bioactive natural products. Phytochemical investigations have revealed that many plants produce structurally related compounds that exhibit therapeutic effects. For instance, derivatives of phenethylamine are found in several medicinal plants, where they contribute to their pharmacological properties. The hydroxyl and methoxy groups in 4-Hydroxy-3-methoxyphenethyl Acetate are reminiscent of compounds isolated from traditional medicines, suggesting a possible link to natural product biosynthesis.
In terms of synthetic chemistry, 4-Hydroxy-3-methoxyphenethyl Acetate serves as a versatile intermediate. Its preparation typically involves the esterification of 4-hydroxy-3-methoxyphenylacetic acid or the reaction of 4-hydroxy-3-methoxystyrene with acetic anhydride. These synthetic routes highlight its accessibility and utility in laboratory-scale preparations. The compound's stability under various conditions makes it suitable for further derivatization, enabling researchers to explore modified analogs with enhanced bioactivity or selectivity.
The biological activity of 4-Hydroxy-3-methoxyphenethyl Acetate has been the subject of several recent investigations. Preliminary studies suggest that it may interact with serotonin receptors, potentially making it relevant in the context of mood disorders and neurodegenerative diseases. The presence of both hydroxyl and methoxy groups enhances its hydrogen bonding capabilities, which is crucial for binding to protein targets. Additionally, the acetate moiety can influence metabolic pathways, affecting how the compound is processed in vivo.
One notable area of research involves the exploration of 4-Hydroxy-3-methoxyphenethyl Acetate as a potential scaffold for drug development. Computational modeling studies have identified its binding affinity to various enzymes and receptors, suggesting multiple avenues for therapeutic intervention. For example, its interaction with monoamine oxidase (MAO) inhibitors could be relevant in treating conditions like depression or Parkinson's disease. Furthermore, its structural similarity to known pharmacophores used in antipsychotic medications makes it an attractive candidate for further optimization.
The pharmacokinetic profile of 4-Hydroxy-3-methoxyphenethyl Acetate is another critical aspect that has been examined. In vitro studies indicate moderate solubility in water and lipids, suggesting potential oral bioavailability. However, detailed pharmacokinetic studies are needed to fully understand its absorption, distribution, metabolism, and excretion (ADME) properties. These parameters are essential for predicting how the compound behaves within an organism and for designing effective dosing regimens.
The role of natural products in drug discovery continues to be a driving force in medicinal chemistry. 4-Hydroxy-3-methoxyphenethyl Acetate, with its plant-derived structural motifs, exemplifies this trend. Researchers often screen natural product libraries for bioactive compounds that can be further developed into drugs. The structural diversity found in such compounds provides a rich resource for innovation, particularly when combined with modern synthetic techniques.
Future directions for research on 4-Hydroxy-3-methoxyphenethyl Acetate include exploring its role in complex biological pathways and developing novel derivatives with improved properties. Advances in biocatalysis and flow chemistry may also enable more efficient synthesis routes, reducing costs and environmental impact. Additionally, interdisciplinary approaches combining computational biology with experimental chemistry will be crucial for unlocking the full potential of this compound.
In conclusion,4-Hydroxy-3-methoxyphenethyl Acetate (CAS No. 125303-09-5) represents a promising area of study within pharmaceutical chemistry. Its unique structural features and potential biological activities make it a valuable compound for both academic research and drug development efforts. As our understanding of molecular interactions continues to evolve,4-Hydroxy-3-methoxyphenethyl Acetate will likely play an increasingly important role in shaping future therapeutic strategies.
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